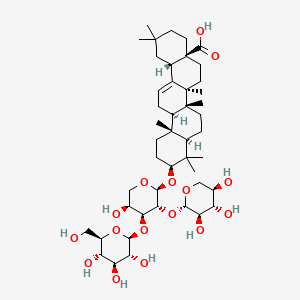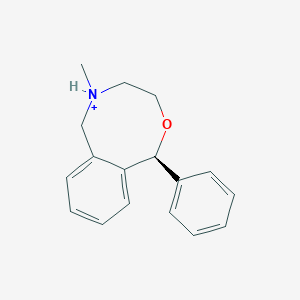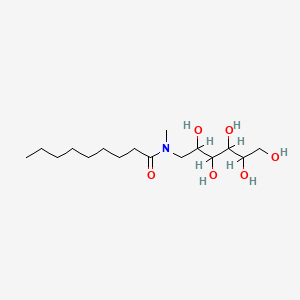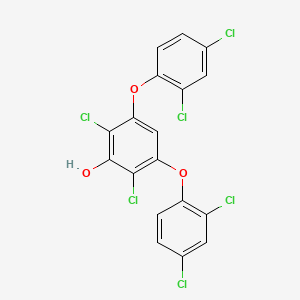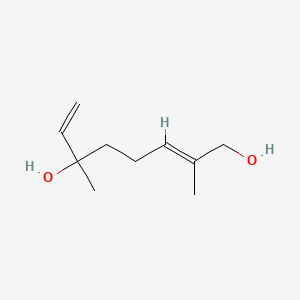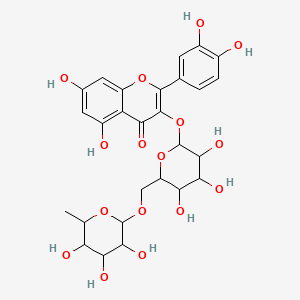
Vitamin P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds are not actually vitamins but are a large class of polyphenol plant compounds found in deeply colored fruits, vegetables, cocoa, tea, and wine . Flavonoids are responsible for the color of many fruits and vegetables and provide plants with protection from ultraviolet rays and infection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flavonoids can be synthesized through various chemical reactions, including the condensation of phenolic compounds with ketones or aldehydes. The synthesis often involves the use of catalysts such as acids or bases to facilitate the reaction. For example, the synthesis of flavonoids can be achieved through the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base .
Industrial Production Methods: Industrial production of flavonoids typically involves the extraction of these compounds from plant sources. The extraction process can include methods such as solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction. These methods aim to maximize the yield and purity of flavonoids from plant materials .
Analyse Chemischer Reaktionen
Types of Reactions: Flavonoids undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and properties of flavonoids, leading to the formation of different compounds.
Common Reagents and Conditions:
Oxidation: Flavonoids can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction of flavonoids can be achieved using reagents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Substitution reactions involve the replacement of functional groups in flavonoids with other groups.
Major Products Formed: The major products formed from these reactions depend on the specific flavonoid and the reaction conditions. For example, oxidation of flavonoids can lead to the formation of quinones, while reduction can produce dihydroflavonoids .
Wissenschaftliche Forschungsanwendungen
Flavonoids have a wide range of scientific research applications due to their diverse biological activities. They are studied for their antioxidant, anti-inflammatory, and anticancer properties. In chemistry, flavonoids are used as natural dyes and as precursors for the synthesis of other compounds. In biology and medicine, flavonoids are investigated for their potential to prevent and treat various diseases, including cardiovascular diseases, diabetes, and cancer . In the industry, flavonoids are used in the production of dietary supplements, cosmetics, and pharmaceuticals .
Wirkmechanismus
Flavonoids exert their effects through various molecular targets and pathways. They act as antioxidants by neutralizing reactive oxygen species and free radicals, thereby preventing cellular damage. Flavonoids also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, they can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, flavonoids can interact with cell surface receptors and transcription factors to regulate gene expression .
Vergleich Mit ähnlichen Verbindungen
Phenolic Acids: Found in fruits, vegetables, and grains, phenolic acids have antioxidant properties but are structurally simpler than flavonoids.
Tannins: Present in tea, coffee, and wine, tannins have astringent properties and are used in tanning leather.
Eigenschaften
CAS-Nummer |
10163-13-0 |
|---|---|
Molekularformel |
C27H28CdO16 |
Molekulargewicht |
720.9 g/mol |
IUPAC-Name |
cadmium(2+);7-hydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxo-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C27H30O16.Cd/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;/q;+2/p-2 |
InChI-Schlüssel |
QBDVYUHPWTYFNX-UHFFFAOYSA-L |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])O)C5=CC(=C(C=C5)[O-])O)O)O)O)O)O)O.[Cd+2] |
| 153-18-4 1340-08-5 |
|
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,12R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate](/img/structure/B1236684.png)
![[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-[4-hydroxy-6-(hydroxymethyl)-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] 4-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B1236686.png)


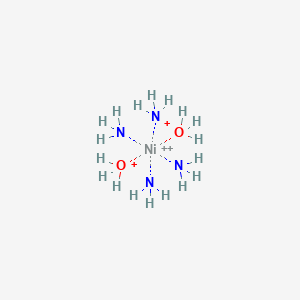
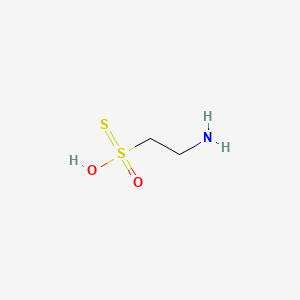
![4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236694.png)
![N-[(2R)-6-amino-1-(hydroxyamino)-1-oxohexan-2-yl]-10-[2-[(diaminomethylideneamino)methyl]phenyl]decanamide](/img/structure/B1236696.png)
